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Compound of Interest

Compound Name:
2-Chloro-5-

(trifluoromethoxy)isonicotinic acid

CAS No.: 1221171-77-2

Cat. No.: B1421557

Get Quote

Executive Summary & Scientific Context
2-Chloro-5-(trifluoromethoxy)isonicotinic acid (CAS: 1221171-77-2) is a critical heterocyclic

building block used in the synthesis of advanced agrochemicals and pharmaceutical kinase

inhibitors.[1][2] Structurally, it possesses a pyridine core decorated with three distinct

functionalities: a carboxylic acid at position 4, an electron-withdrawing chlorine at position 2,

and a lipophilic trifluoromethoxy (-OCF

) group at position 5.[1][2]

The Analytical Challenge: This molecule presents a unique "analytical trap" due to its structural

homology with 2-chloro-5-(trifluoromethyl)isonicotinic acid (CAS 505084-58-2).[1][2] The -OCF

and -CF

groups differ significantly in electronic resonance effects and lipophilicity, yet often co-elute in
generic gradient methods.[1][2] Furthermore, the electron-deficient pyridine ring renders the
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carboxylic acid moiety highly acidic (predicted pKa < 3.0), leading to severe peak tailing in
standard neutral HPLC conditions.[2]

This guide provides a self-validating analytical workflow designed to:

Unambiguously distinguish the -OCF

variant from the -CF

analog.

Quantify purity with high precision using pH-controlled chromatography.

Validate identity using orthogonal spectroscopic techniques (NMR/MS).

Physicochemical Profile
Understanding the fundamental properties is the first step in method design.[2][3] The high

acidity necessitates low-pH mobile phases to ensure the molecule remains in its protonated

(neutral) state for retention on hydrophobic stationary phases.[2]
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Property Value / Prediction Analytical Implication

CAS Number 1221171-77-2
Primary identifier for sourcing

standards.[1][2]

Formula

C

H

ClF

NO

Exact Mass: 240.9754

(Monoisotopic).[1]

Molecular Weight 241.55 g/mol
Use for molarity calculations.

[1][2][3]

Predicted pKa ~2.0 - 2.5

Critical: Mobile phase pH must

be < 2.5 to suppress

ionization.[1][2]

LogP (Predicted) ~2.5
Moderately lipophilic; suitable

for C18 retention.[1]

Solubility DMSO, Methanol, ACN

Low solubility in water;

dissolve samples in organic

solvent first.[1]

Method Development Workflow
The following diagram illustrates the decision logic for establishing a robust analytical method.
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Sample Receipt
(CAS 1221171-77-2)
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(Expect pKa < 2.5)
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RP-HPLC (C18)
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Avoid

Evaluate Peak Shape
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(Ionized COOH)

Sharp Peak
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MS (ESI-)
[M-H]- = 240.0

Validated Method
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Caption: Analytical workflow prioritizing pH control to manage the acidic carboxyl group and

19F NMR for structural verification.

Protocol 1: High-Performance Liquid
Chromatography (HPLC)[1][2]
Objective: Purity determination and assay. Rationale: The use of Trifluoroacetic Acid (TFA)

suppresses the ionization of the carboxylic acid, preventing interaction with residual silanols on

the column and ensuring sharp peak shape.[2]

Instrument Parameters
System: HPLC or UPLC with PDA/UV detector.

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent end-capped

C18.[1][2]

Temperature: 30°C (Controlled).

Flow Rate: 1.0 mL/min.[1][2][3]

Injection Volume: 5 µL.

Detection: UV at 270 nm (Primary) and 230 nm (Secondary).[2]

Mobile Phase Composition
Solvent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water (Milli-Q grade).[1][2]

Solvent B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (HPLC grade).

Gradient Table
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Time (min) % Solvent A % Solvent B Event

0.0 95 5 Equilibration

2.0 95 5 Isocratic Hold

15.0 5 95 Linear Ramp

18.0 5 95 Wash

18.1 95 5 Re-equilibration

23.0 95 5 End

Sample Preparation[1][2][3][4][5]
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100%

Acetonitrile (or Methanol).[2] Sonicate for 5 minutes.

Working Solution: Dilute the stock 1:10 with Solvent A (Water/0.1% TFA) to match the initial

mobile phase conditions.[2][3]

Note: If precipitation occurs upon adding water, use a 50:50 Water:ACN diluent.[1][2]

System Suitability Criteria (SST)
Tailing Factor (T): NMT 1.5 (Strict control due to acidity).[2]

Retention Time: Stable ± 0.1 min.

Resolution: > 2.0 between the main peak and any synthesis precursors (e.g., 2-chloro-5-

(trifluoromethoxy)pyridine).[1][2]

Protocol 2: Spectroscopic Identification (NMR & MS)
[2]
This section is vital for distinguishing the -OCF

target from the -CF
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impurity/analog.[1][2]

A. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d

(Preferred for solubility and exchangeable protons).[1][2]

1H NMR Expectations:

Proton H3: Singlet, ~7.8 - 8.0 ppm (Shielded by adjacent COOH).[1][2]

Proton H6: Singlet, ~8.5 - 8.8 ppm (Deshielded by adjacent N).[1][2]

COOH Proton: Broad singlet, > 13.0 ppm (Often invisible if wet DMSO is used).[2][3]

19F NMR (The Discriminator): This is the definitive test.[2]

Target (-OCF

): Singlet at -57.0 to -59.0 ppm.

Impurity (-CF

): Singlet at -62.0 to -64.0 ppm.[1][2]

Nucleus Chemical Shift (δ) Multiplicity Assignment

1H 7.95 (approx) Singlet (1H)
C3-H (Ortho to

COOH)

1H 8.65 (approx) Singlet (1H) C6-H (Ortho to N)

19F -58.0 (approx) Singlet (3F)
-OCF

Group

B. Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[1][2]
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Rationale: Carboxylic acids deprotonate easily in negative mode.[1][2][3]

Expected Ion: [M-H]

m/z Calculation:

Monoisotopic Mass: 240.975[1][2]

[M-H]

: 239.97[1][2]

Isotope Pattern: Look for the characteristic Chlorine signature (

Cl/

Cl ratio of 3:1).[1][2] You should see peaks at m/z 239.97 (100%) and 241.97 (~33%).[2]

Troubleshooting & Safety
Common Issues

Peak Splitting: Often caused by dissolving the sample in 100% strong solvent (ACN) and

injecting a large volume.[2][3] Fix: Dilute sample with water/buffer before injection.[1][2][3]

Retention Time Shift: The pKa is sensitive. Ensure mobile phase TFA concentration is

precise. Evaporation of TFA over time can cause pH drift.[1][2][3]

Ghost Peaks: Check for carryover. The lipophilic -OCF

group can stick to injector seals.[1][2] Use a needle wash of 50:50 ACN:Water.[1][2][3]

Safety (SDS Summary)
Hazards: Skin irritant, serious eye damage (acidic solid).[1][2]

Handling: Wear nitrile gloves and safety goggles.[1][2][3] Handle powder in a fume hood to

avoid inhalation.[1][2][3]

Disposal: Collect HPLC waste in halogenated organic waste streams.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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